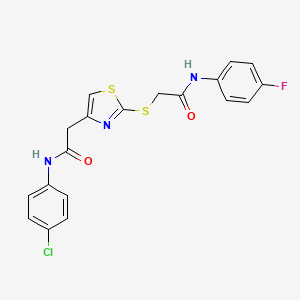

![molecular formula C16H14N2O5 B2588902 2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid CAS No. 746608-53-7](/img/structure/B2588902.png)

2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

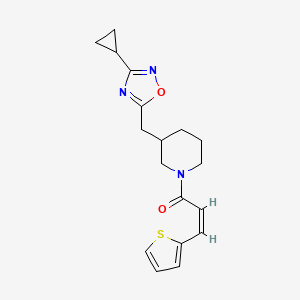

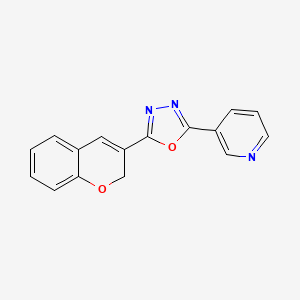

“2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid” is a chemical compound with the molecular weight of 314.3 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid” can be represented by the InChI code: 1S/C16H14N2O5/c1-17(2)13-8-7-10(9-14(13)18(22)23)15(19)11-5-3-4-6-12(11)16(20)21/h3-9H,1-2H3,(H,20,21) .Physical And Chemical Properties Analysis

“2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid” is a powder at room temperature . It has a molecular weight of 314.3 .Scientific Research Applications

Photodynamic Therapy (PDT)

2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid has been explored for its potential use in photodynamic therapy, a treatment that uses photosensitizing agents, along with light, to kill cancer cells. The compound’s unique photochemical properties make it a candidate for generating reactive oxygen species upon light activation, which can target and destroy malignant cells .

Fluorescent Probes

This compound is also utilized in the development of fluorescent probes. Its structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful in various imaging techniques. These probes can be used to study cellular processes, track the distribution of molecules within cells, and monitor changes in the cellular environment .

Chemical Synthesis

In organic chemistry, 2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid serves as an intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile building block for creating new compounds with potential applications in pharmaceuticals and materials science .

Analytical Chemistry

The compound is employed in analytical chemistry for the detection and quantification of various substances. Its ability to form stable complexes with metals and other analytes makes it useful in spectrophotometric and chromatographic methods. This application is particularly valuable in environmental monitoring and quality control in industrial processes .

Biochemical Research

In biochemical research, 2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid is used to study enzyme kinetics and protein interactions. Its ability to act as a substrate or inhibitor in enzymatic reactions helps researchers understand the mechanisms of enzyme function and regulation .

Material Science

The compound’s unique electronic properties are exploited in material science for the development of advanced materials. It can be incorporated into polymers and other materials to enhance their optical and electronic properties, which is useful in the creation of sensors, light-emitting devices, and other high-tech applications .

Environmental Science

The compound is also studied for its role in environmental science, particularly in the degradation of pollutants. Its ability to participate in photochemical reactions can be harnessed to break down harmful substances in the environment, contributing to pollution control and remediation efforts.

properties

IUPAC Name |

2-[4-(dimethylamino)-3-nitrobenzoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-17(2)13-8-7-10(9-14(13)18(22)23)15(19)11-5-3-4-6-12(11)16(20)21/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDFWKNQEKZQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2588829.png)

![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)

![Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2588836.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)

![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)